Bis(salicylaldoximato)copper
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Overview
Description
Bis(salicylaldoximato)copper is a coordination compound that features copper ions complexed with salicylaldoxime ligands. This compound is known for its ability to selectively bind and extract certain anions, making it valuable in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(salicylaldoximato)copper typically involves the reaction of copper salts with salicylaldoxime ligands. One common method is to dissolve copper(II) chloride in an aqueous solution and then add salicylaldoxime. The reaction mixture is stirred, and the resulting complex precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure efficient complex formation.
Chemical Reactions Analysis
Types of Reactions
Bis(salicylaldoximato)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Ligand substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(salicylaldoximato)copper has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(salicylaldoximato)copper exerts its effects involves the coordination of copper ions with salicylaldoxime ligands, forming a stable complex. The copper center can interact with various anions through electrostatic and hydrogen bonding interactions, leading to selective binding and extraction. The molecular targets include anions like sulfate, which are preferentially bound due to the specific geometry and electronic properties of the complex .
Comparison with Similar Compounds
Similar Compounds
Bis(salicylaldoximato)nickel: Similar in structure but involves nickel instead of copper. It also forms stable complexes with anions but may have different selectivity and binding properties.
Bis(salicylaldoximato)zinc: Another analogous compound with zinc as the central metal ion.
Uniqueness
Bis(salicylaldoximato)copper is unique due to its high selectivity for sulfate anions over other anions like chloride and nitrate. This selectivity is attributed to the specific coordination environment around the copper center, which is optimized for sulfate binding. Additionally, the stability and ease of synthesis of this compound make it particularly valuable in various applications .
Properties
CAS No. |
14363-26-9 |
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Molecular Formula |
C14H12CuN2O4 |
Molecular Weight |
335.80 g/mol |
IUPAC Name |
copper;2-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*9-7-4-2-1-3-6(7)5-8-10;/h2*1-5,9-10H;/q;;+2/p-2/b2*8-5+; |
InChI Key |
QTKMBUNAMYZSFC-SCMMKMJHSA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)[O-].C1=CC=C(C(=C1)/C=N/O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[O-].C1=CC=C(C(=C1)C=NO)[O-].[Cu+2] |
Origin of Product |
United States |
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